molecular formula C8H15F2NO B7874680 (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol

(1-(2,2-Difluoroethyl)piperidin-3-yl)methanol

Cat. No.: B7874680
M. Wt: 179.21 g/mol
InChI Key: FMOAJELEFWJSIM-UHFFFAOYSA-N
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Description

(1-(2,2-Difluoroethyl)piperidin-3-yl)methanol: is a chemical compound that features a piperidine ring substituted with a difluoroethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a difluoroethyl halide under basic conditions to introduce the difluoroethyl group. The hydroxymethyl group can be introduced through subsequent reduction reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of difluoroethyl groups on biological activity. It may serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

    Piperidine: A basic nitrogen-containing heterocycle that serves as a building block for many pharmaceuticals.

    Difluoroethylpiperidine: A compound similar to (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol but without the hydroxymethyl group.

    Piperidin-3-ylmethanol: A compound similar to this compound but without the difluoroethyl group.

Uniqueness: this compound is unique due to the presence of both the difluoroethyl and hydroxymethyl groups. These functional groups can significantly influence the compound’s chemical and biological properties, making it distinct from other piperidine derivatives.

Properties

IUPAC Name

[1-(2,2-difluoroethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c9-8(10)5-11-3-1-2-7(4-11)6-12/h7-8,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOAJELEFWJSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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